molecular formula C23H40FN3O12S4 B12833520 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate

2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate

Cat. No.: B12833520
M. Wt: 697.8 g/mol
InChI Key: LHVIRVZZJPOVRR-UHFFFAOYSA-N
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Description

2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzothiepin ring system, a piperazine moiety, and a fluoro-substituted aromatic ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol typically involves multiple steps:

    Formation of the Benzothiepin Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Piperazine Attachment: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce nitro or sulfonyl groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol
  • 2-[4-(3-Amino-9-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol
  • 2-[4-(3-Amino-9-methyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol

Uniqueness

The uniqueness of 2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H40FN3O12S4

Molecular Weight

697.8 g/mol

IUPAC Name

2-[4-(3-amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate

InChI

InChI=1S/C20H24FN3OS.3CH4O3S.2H2O/c21-15-2-1-14-11-18(24-7-5-23(6-8-24)9-10-25)17-13-16(22)3-4-19(17)26-20(14)12-15;3*1-5(2,3)4;;/h1-4,12-13,18,25H,5-11,22H2;3*1H3,(H,2,3,4);2*1H2

InChI Key

LHVIRVZZJPOVRR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)N.O.O

Origin of Product

United States

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